Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-: is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable salts
Preparation Methods
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines with cyanamide in the presence of a catalyst such as scandium(III) triflate.
Three-Component Synthesis: Another method involves a three-component reaction of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of guanidines often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction of guanidines can lead to the formation of amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Scientific Research Applications
Chemistry:
- Guanidines are used as catalysts in various organic reactions due to their strong basicity and nucleophilicity .
Biology:
- Guanidines are studied for their potential as DNA-binding agents and their ability to interact with biological macromolecules .
Medicine:
- Guanidines have been investigated for their potential as therapeutic agents, particularly in the treatment of neuropsychiatric disorders and as anticancer agents .
Industry:
Mechanism of Action
The mechanism of action of guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, involves its ability to act as a strong base and nucleophile. The guanidine group can form stable interactions with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyano and pyridyl groups can further enhance the compound’s ability to interact with specific molecular pathways .
Comparison with Similar Compounds
Phenylguanidine: Similar in structure but with a phenyl group instead of a pyridyl group.
2-Iminoimidazolidine: Contains an imidazolidine ring instead of a pyridyl group.
N-Substituted Guanidines: Various N-substituted guanidines with different alkyl or aryl groups.
Uniqueness:
- The presence of the cyano group and the pyridyl group in guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, provides unique electronic and steric properties that can enhance its reactivity and specificity in various applications. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
60560-18-1 |
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Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-cyano-2-propyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-2-5-13-10(14-8-11)15-9-4-3-6-12-7-9/h3-4,6-7H,2,5H2,1H3,(H2,13,14,15) |
InChI Key |
BOSGAOAGCGYYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
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